

4-Vinylpyridine: A Comprehensive Technical Guide for Functional Monomer Applications

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Compound of Interest

Compound Name: 4-Vinylpyridine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinylpyridine (4VP) is a versatile functional monomer that has garnered significant attention across various scientific disciplines, including polymer chemistry, materials science, catalysis, and particularly in the pharmaceutical and biomedical fields. Its unique chemical structure, featuring a pyridine ring appended to a polymerizable vinyl group, imparts a range of desirable properties to the resulting polymers, such as pH-responsiveness, metal coordination capability, and the ability to participate in hydrogen bonding.^{[1][2][3]} This guide provides an in-depth overview of **4-Vinylpyridine**, covering its fundamental properties, polymerization methodologies, and key applications with a focus on drug development.

Core Properties of 4-Vinylpyridine

A thorough understanding of the physicochemical properties of **4-Vinylpyridine** is essential for its effective use in research and development. The following tables summarize key quantitative data for the 4VP monomer.

Physicochemical Properties of 4-Vinylpyridine

Property	Value	Reference
Molecular Formula	C ₇ H ₇ N	[1]
Molecular Weight	105.14 g/mol	[1]
Appearance	Colorless to yellowish-brown liquid	[2][4]
Density	0.988 g/cm ³ at 20 °C	[1]
Boiling Point	62-65 °C at 15 mmHg	[1]
Melting Point	< 25 °C	[5]
Refractive Index (n ²⁰ /D)	1.549	[6]
pKa (conjugate acid)	5.62	[1]
Solubility in Water	29 g/L at 20 °C	[4]
Vapor Pressure	1.71 mmHg at 25 °C	[1]
Flash Point	125 °F (51.7 °C)	[6]

Spectroscopic Data of 4-Vinylpyridine

Technique	Key Peaks/Signals	Reference
¹ H NMR (CDCl ₃)	δ (ppm): 5.51 (dd, 1H), 6.02 (dd, 1H), 6.75 (dd, 1H), 7.28 (d, 2H), 8.58 (d, 2H)	[7][8]
¹³ C NMR	δ (ppm): 116.3, 120.9, 142.1, 149.9, 150.3	[6]
FT-IR (neat)	ν (cm ⁻¹): 3080, 1630, 1595, 1550, 1495, 1410, 990, 910	[9]
UV-Vis (in Alcohol)	λ _{max} : 242.5 nm (log ε = 4.12)	[1]

Polymerization of 4-Vinylpyridine

Poly(**4-vinylpyridine**) (P4VP) and its copolymers can be synthesized through various polymerization techniques, each offering distinct advantages in controlling the polymer architecture, molecular weight, and functionality.

Experimental Protocols

This method provides a straightforward approach to synthesizing P4VP.

Materials:

- **4-Vinylpyridine** (4VP), freshly distilled
- 2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol
- Methanol, reagent grade
- Diethyl ether

Procedure:

- Prepare a solution containing 20 mL of freshly distilled 4VP, 40 mL of methanol, and 0.02 g of AIBN in a polymerization tube.[\[10\]](#)
- Degas the solution by three freeze-pump-thaw cycles.
- Seal the tube under vacuum and place it in a thermostatically controlled bath at 60 °C for 24 hours.[\[10\]](#)
- After polymerization, dissolve the viscous solution in additional methanol.
- Precipitate the polymer by adding the solution dropwise to a stirred excess of diethyl ether.
- Filter the white precipitate and dry it under vacuum at 50 °C to a constant weight.[\[10\]](#)

ATRP allows for the synthesis of well-defined P4VP with controlled molecular weights and narrow molecular weight distributions.

Materials:

- **4-Vinylpyridine** (4VP), passed through a basic alumina column
- Ethyl α -bromoisobutyrate (EBiB)
- Copper(I) bromide (CuBr), washed with acetic acid and ethanol, then dried
- N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
- Anisole (solvent)

Procedure:

- To a Schlenk flask, add CuBr (0.071 g, 0.5 mmol) and anisole (5 mL).
- Add PMDETA (0.104 mL, 0.5 mmol) to the flask and stir to form the catalyst complex.
- In a separate flask, dissolve 4VP (5.25 g, 50 mmol) and EBiB (0.073 mL, 0.5 mmol) in anisole (5 mL).
- Degas both solutions by bubbling with argon for 30 minutes.
- Transfer the monomer/initiator solution to the catalyst solution via a cannula.
- Place the reaction flask in an oil bath preheated to 90 °C and stir for the desired time.
- To quench the reaction, cool the flask to room temperature and expose the solution to air.
- Dilute the mixture with THF and pass it through a neutral alumina column to remove the copper catalyst.
- Precipitate the polymer in cold hexanes, filter, and dry under vacuum.

RAFT polymerization is a versatile technique for synthesizing P4VP with complex architectures, such as block copolymers.

Materials:

- **4-Vinylpyridine** (4VP), purified by passing through a basic alumina column

- 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) as RAFT agent
- 2,2'-Azobisisobutyronitrile (AIBN) as initiator
- 1,4-Dioxane (solvent)

Procedure:

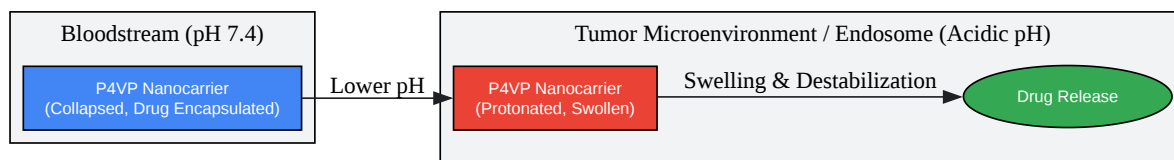
- In a reaction vial, dissolve 4VP (2.10 g, 20 mmol), CPDTC (0.068 g, 0.2 mmol), and AIBN (0.0066 g, 0.04 mmol) in 1,4-dioxane (3 mL).
- Seal the vial with a rubber septum and deoxygenate the solution by purging with nitrogen for 20 minutes.
- Place the vial in a preheated oil bath at 70 °C and stir for 12 hours.
- Terminate the polymerization by immersing the vial in an ice bath and exposing the contents to air.
- Precipitate the polymer by adding the solution to a large volume of cold diethyl ether.
- Collect the polymer by filtration and dry it in a vacuum oven at 40 °C.

Applications in Drug Development and Beyond

The unique properties of P4VP and its derivatives make them highly valuable in various applications, particularly in the pharmaceutical and biomedical sectors.

pH-Responsive Drug Delivery

The pyridine nitrogen in the P4VP backbone can be protonated at acidic pH.^[11] This property is exploited in the design of "smart" drug delivery systems. In the neutral pH of the bloodstream (pH 7.4), P4VP-based nanocarriers are typically collapsed and can encapsulate hydrophobic drugs. Upon reaching the acidic microenvironment of a tumor or within the endosomes of a cell (pH 5.0-6.5), the pyridine groups become protonated, leading to electrostatic repulsion between the polymer chains.^{[11][12]} This causes the nanocarrier to swell and release its drug payload in a targeted manner.^{[12][13]}

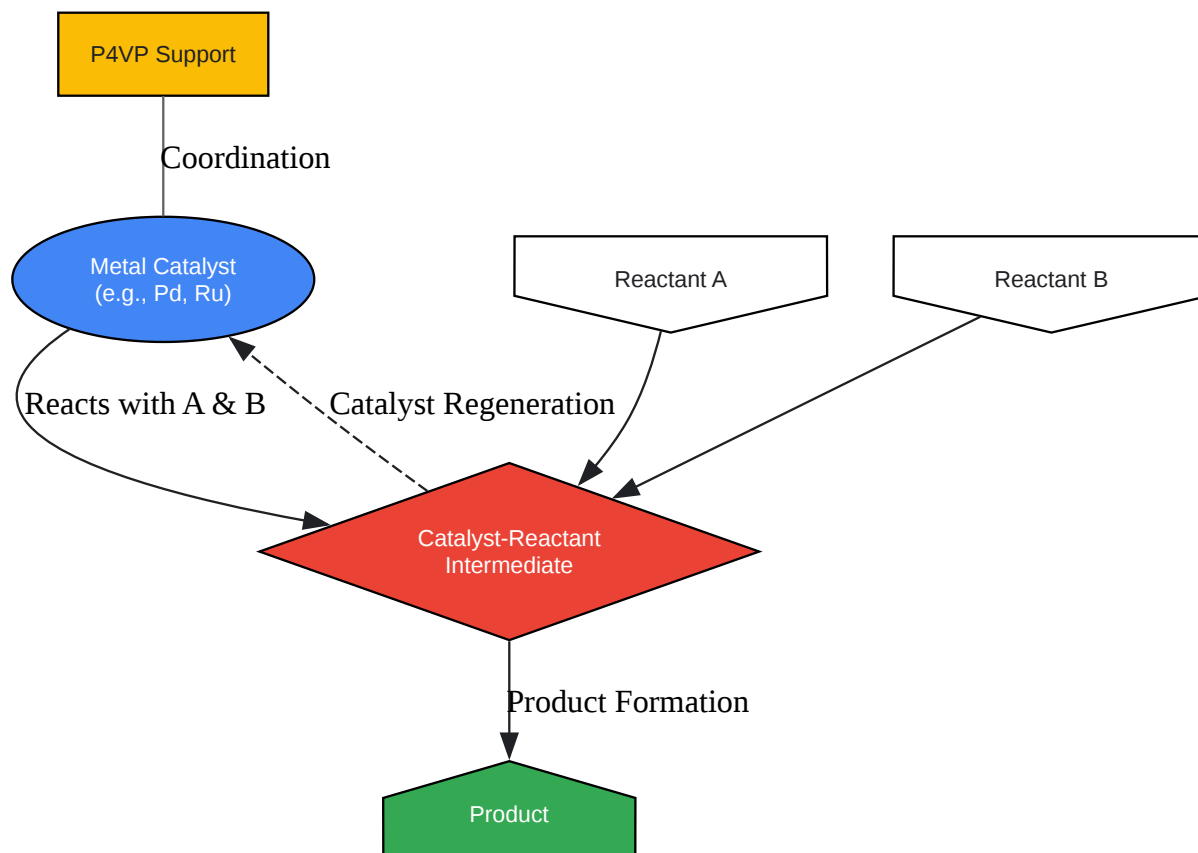


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pH-responsive drug release from a P4VP nanocarrier.

Catalysis

P4VP serves as an excellent polymeric support for metal catalysts.^{[14][15]} The lone pair of electrons on the pyridine nitrogen can coordinate with transition metal ions, effectively immobilizing the catalytic species.^[14] This heterogenization of homogeneous catalysts simplifies catalyst recovery and reuse, making chemical processes more sustainable and cost-effective. P4VP-supported catalysts have been employed in a variety of organic transformations, including oxidations, reductions, and cross-coupling reactions.^[16]



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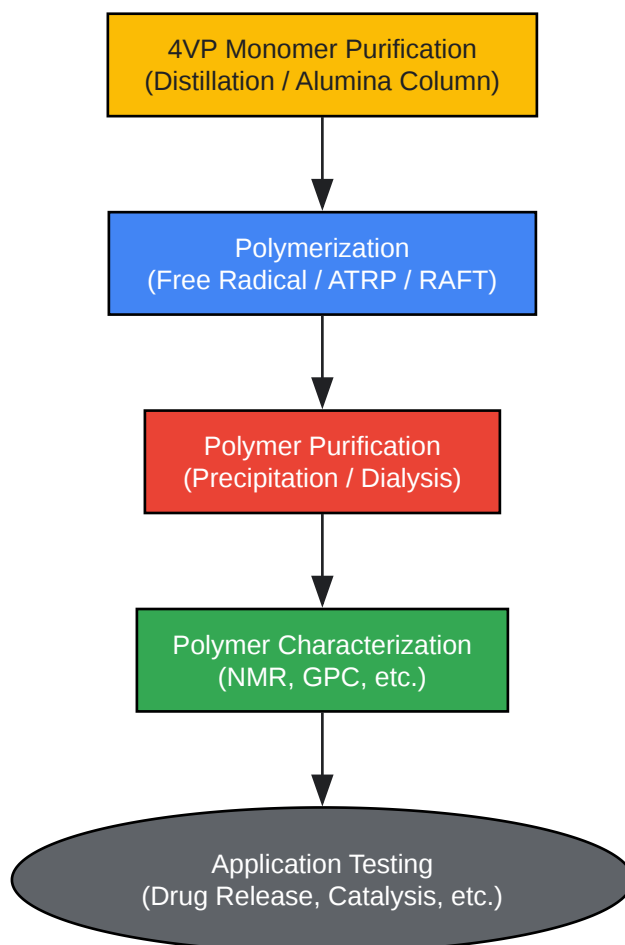
Generalized catalytic cycle with a P4VP-supported metal catalyst.

Gene Delivery and Biomaterials

The cationic nature of protonated or quaternized P4VP allows it to form complexes with negatively charged nucleic acids like DNA and siRNA. This property is being explored for the development of non-viral gene delivery vectors. Additionally, the ability of P4VP to interact with biological membranes and its biocompatibility in certain formulations make it a candidate for various biomaterial applications, including coatings for medical devices and tissue engineering scaffolds.^{[17][18]}

Experimental and Logical Workflows

A systematic approach is crucial when working with **4-Vinylpyridine** as a functional monomer. The following diagram illustrates a typical workflow from monomer purification to polymer application.



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